![molecular formula C20H24ClFN6O B611724 (R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol CAS No. 1321924-70-2](/img/structure/B611724.png)
(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VTX-27 is a novel potent and selective PKCθ inhibitor.
科学的研究の応用
PKCθ Inhibitor
VTX-27 is a PKCθ inhibitor with a Ki value of 0.08 nM . It is selective for PKCθ over other PKC isoforms and a panel of seven kinases from the Src, spleen tyrosine kinase (Syk), Tec, and MAP kinase families .
Immunology Research
VTX-27 has been used in immunology research, particularly in studies related to cell signaling and innate immunity . It inhibits CD28-induced IL-2 release in isolated human peripheral blood mononuclear cells (PBMCs; IC50 = 11 nM) .
Inflammation Studies
The compound has been used in inflammation studies. Oral administration of VTX-27 (12.5, 25, and 50 mg/kg) prevents staphylococcal enterotoxin B-induced increases in IL-2 plasma levels in mice .
Hematological Diseases Treatment
VTX-27 has shown high efficacy in multiple hematological diseases, especially acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) .
Cardiotoxicity Studies
There is a possibility that VTX-27 may cause cardiotoxicity . This has led to studies investigating the toxic effect of VTX-27 on the heart .
Anticancer Therapy
VTX-27 is a promising novel agent in anticancer therapy . However, cardiovascular damage induced by anticancer therapy has become a major health problem, and the cardiotoxic effect of VTX-27 is being investigated .
作用機序
Target of Action
VTX-27 is a selective inhibitor of protein kinase C theta (PKC θ) . PKC θ is a member of the protein kinase C family of serine/threonine kinases, which play critical roles in numerous cellular processes, including cell differentiation, proliferation, and immune response .
Mode of Action
The compound interacts with its target, PKC θ, by binding to it, thereby inhibiting its activity . It has a high affinity for PKC θ, with a Ki value of 0.08 nM . This interaction results in the modulation of the downstream effects mediated by PKC θ .
Biochemical Pathways
The inhibition of PKC θ by VTX-27 affects various biochemical pathways. PKC θ is involved in the regulation of several signaling pathways, including the T-cell receptor (TCR) signaling pathway, which plays a crucial role in T-cell activation and immune response . Therefore, the inhibition of PKC θ can potentially modulate these pathways, leading to altered cellular responses .
Pharmacokinetics
VTX-27 exhibits favorable pharmacokinetic properties. It has a low clearance rate (7 mL min -1 kg -1), a long half-life (4.7 h), and good oral bioavailability (65%) . These properties suggest that VTX-27 can be effectively absorbed and distributed in the body, and it is metabolized and excreted at a rate that allows it to exert its therapeutic effects .
Result of Action
The inhibition of PKC θ by VTX-27 leads to potent dose-dependent inhibition of IL-2 production . IL-2 is a cytokine that plays a central role in the immune response, particularly in the activation and proliferation of T cells . Therefore, the action of VTX-27 can result in the modulation of immune responses .
特性
IUPAC Name |
(2R)-2-[(2S)-4-[3-chloro-5-fluoro-6-(2H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl]piperazin-2-yl]-3-methylbutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN6O/c1-11(2)20(3,29)15-10-28(8-7-23-15)19-13(21)9-14(22)17(25-19)16-12-5-4-6-24-18(12)27-26-16/h4-6,9,11,15,23,29H,7-8,10H2,1-3H3,(H,24,26,27)/t15-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWARSZQGAFXJM-MGPUTAFESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](C)([C@@H]1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。